(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJMAENVZAGDGJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Precursor
The chalcone precursor is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 2-chloro-6-fluorobenzaldehyde. The reaction is typically conducted in ethanol with sodium hydroxide as a base, yielding the α,β-unsaturated ketone. Purification via recrystallization ensures high purity before cyclization.
Copper(I)-Catalyzed Cyclization
Copper(I) iodide (CuI) in N,N-dimethylacetamide (DMA) at 130°C facilitates the cyclization of the chalcone into the target benzopyran-4-one. The reaction proceeds via a radical mechanism, where CuI generates reactive intermediates that promote dehydrogenative coupling. After 16 hours, the crude product is purified via column chromatography (hexane:ethyl acetate = 12:1), yielding the title compound as a white solid in 65–75% yield.
Key Advantages :
- High regioselectivity for the E-isomer due to steric hindrance during cyclization.
- Scalable under open-flask conditions without stringent inert atmosphere requirements.
Multicomponent Reactions (MCRs): Solvent-Free One-Pot Synthesis
MCRs offer a streamlined alternative by combining 1-naphthol, 2-chloro-6-fluorobenzaldehyde, and a ketone or nitrile component in a single step. Piperidine-catalyzed solvent-free reactions have emerged as efficient pathways for constructing the benzopyran scaffold.
Piperidine-Catalyzed Condensation
A mixture of 1-naphthol (1.0 equiv), 2-chloro-6-fluorobenzaldehyde (1.2 equiv), and benzenesulfonyl acetonitrile (1.0 equiv) is heated at 80°C with 10 mol% piperidine. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the benzopyran-4-one derivative in 58–62% yield after 12 hours.
Mechanistic Insights
The piperidine base deprotonates the active methylene group in benzenesulfonyl acetonitrile, initiating nucleophilic attack on the aldehyde. Subsequent elimination of water forms the α,β-unsaturated nitrile, which undergoes electrophilic aromatic substitution with 1-naphthol to yield the cyclized product.
Optimization Considerations :
- Excess aldehyde drives the reaction to completion.
- Solvent-free conditions minimize side reactions and simplify purification.
Organocatalytic Asymmetric Synthesis
While the target compound lacks stereocenters, organocatalytic methods developed for chromene derivatives provide insights into potential enantioselective routes. γ-Dipeptide catalysts, such as those derived from proline, enable the construction of tetrahydropyran scaffolds via Michael-Henry-hemiketalization cascades.
Adaptation for Benzopyran-4-one Synthesis
A hypothetical route involves reacting cyclohexanone, 2-chloro-6-fluorophenyl nitroalkene, and an aldehyde in the presence of a γ-dipeptide catalyst. The nitroalkene undergoes Michael addition to the ketone, followed by Henry reaction with the aldehyde and hemiketalization to form the benzopyran core. While this method remains unexplored for the target compound, analogous reactions achieve 70–85% enantiomeric excess (ee) for related structures.
Challenges :
- Compatibility of nitroalkene electrophilicity with electron-withdrawing chloro and fluoro substituents.
- Requires precise control of reaction stoichiometry to avoid aldol by-products.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
While crystallographic data for the title compound is unavailable, related structures (e.g., 3-[(2-fluorophenyl)methylidene] derivatives) confirm the E-configuration of the exocyclic double bond and planarity of the benzopyranone ring.
Industrial and Pharmacological Relevance
Benzopyran-4-one derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. The 2-chloro-6-fluorophenyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that benzopyran derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to (3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases .
Anticancer Properties
Benzopyran derivatives have been investigated for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. The specific mechanism often involves the inhibition of cell proliferation and the promotion of programmed cell death, making them candidates for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Benzopyran Core : This is achieved through cyclization reactions involving appropriate phenolic precursors.
- Substitution Reactions : The introduction of the 2-chloro-6-fluorophenyl group is often accomplished via electrophilic aromatic substitution or similar methodologies.
- Optimization of Conditions : Various catalysts and solvents are employed to enhance yield and purity during the synthesis process.
Case Study 1: Antioxidant Evaluation
A study published in Chemical & Pharmaceutical Bulletin evaluated the antioxidant capacity of various benzopyran derivatives, including this compound. The results indicated a strong correlation between the structure of these compounds and their ability to inhibit lipid peroxidation, suggesting potential applications in food preservation and health supplements .
Case Study 2: Anticancer Activity
In a clinical study focused on breast cancer cells, derivatives similar to this compound were shown to significantly reduce tumor growth in xenograft models. The mechanism was linked to the downregulation of oncogenic pathways and upregulation of apoptotic markers .
Mechanism of Action
The mechanism of action of (3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Key Compounds for Comparison:
(3E)-3-[(2-Chlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1333395-36-0) Structure: Lacks the 6-fluoro substituent on the phenyl ring. Molecular Weight: 270.71 g/mol.
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one Structure: Features a nitro group (strong electron-withdrawing) and a tetrahydro-2H-pyranone core. Synthesis: Prepared via polyphosphoric acid-mediated cyclization, suggesting similar synthetic routes for halogenated analogs . Impact: The nitro group enhances reactivity in electrophilic substitutions but may confer toxicity risks absent in chloro-fluoro derivatives .
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a)
- Structure : Contains a benzoyl group and a 4-hydroxy substituent.
- Properties : The hydroxyl group increases hydrophilicity (melting point: ~171°C) but reduces membrane permeability compared to halogenated systems .
5-Amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one Structure: Amino and hydroxy groups enhance hydrogen-bonding capacity. Impact: Improved solubility but reduced lipophilicity relative to halogenated derivatives, limiting blood-brain barrier penetration .
Physicochemical Properties
Biological Activity
The compound (3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a member of the benzopyranone family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a condensation reaction involving 2-chloro-6-fluorobenzaldehyde and 3,4-dihydro-2H-1-benzopyran-4-one. The reaction typically employs a base catalyst under reflux conditions to facilitate the formation of the double bond characteristic of the benzylidene structure.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on 3-benzylidenechromanones demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. Notably, derivatives with specific substituents showed enhanced cytotoxicity compared to their parent compounds .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-Benzylidenechromanone | HL-60 (Leukemia) | 12.5 |
| 3-Benzylidenechromanone | NALM-6 (Leukemia) | 15.0 |
| This compound | WM-115 (Melanoma) | TBD |
| This compound | COLO-205 (Colon) | TBD |
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- DNA Interaction : Studies indicate that these compounds can interact with DNA, potentially leading to cleavage or inhibition of replication .
- Antioxidant Activity : The presence of phenolic structures in benzopyranones suggests potential antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies
A notable case study involved the evaluation of a series of benzylidenechromanones against human cancer cell lines. The results indicated that modifications on the aromatic rings significantly influenced their cytotoxicity. For instance, a compound with a methoxy group showed increased activity compared to its unsubstituted analog . This suggests that structural modifications can enhance biological activity and provide insights for future drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where 2-chloro-6-fluorobenzaldehyde reacts with 3,4-dihydro-2H-1-benzopyran-4-one under acidic or basic conditions. Yield optimization involves controlling stoichiometry (e.g., 1.2:1 aldehyde-to-ketone ratio), temperature (60–80°C), and catalysis (e.g., NaOH/EtOH or BF₃·Et₂O). Monitoring reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purification via recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the E-configuration of the methylidene group (δ ~7.5–8.0 ppm for olefinic protons; coupling constants J = 12–16 Hz). Chlorine and fluorine substituents cause deshielding in adjacent carbons .
- FT-IR : Confirm the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and C-F/C-Cl vibrations at 1100–1250 cm⁻¹ .
- UV-Vis : Monitor π→π* transitions of the benzopyran system (λmax ~250–300 nm) for purity assessment .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Cu-Kα radiation (λ = 1.54184 Å) resolves the (3E)-configuration and dihedral angles between the benzopyran core and substituted phenyl ring. Data refinement with SHELXL software validates bond lengths/angles and packing interactions (e.g., hydrogen bonding with solvent molecules) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The α,β-unsaturated ketone system is susceptible to Michael additions, while the chloro-fluoro substituents direct electrophilic aromatic substitution to para positions. Solvent effects (e.g., DMSO vs. THF) are analyzed using polarizable continuum models (PCM) .
Q. How can computational tools predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like cyclooxygenase-2 (COX-2). Parameterize the ligand using Gaussian 09 (B3LYP/6-31G*) for charge distribution. Binding free energy (ΔG) is calculated via MM-PBSA, with validation against experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition kits).
- Structural Confirmation : Verify compound purity (>98% via HPLC) and stereochemistry (circular dichroism for chiral centers).
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
